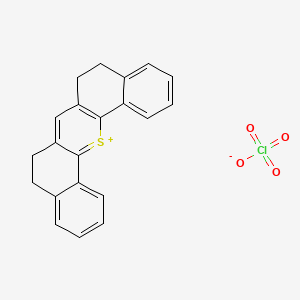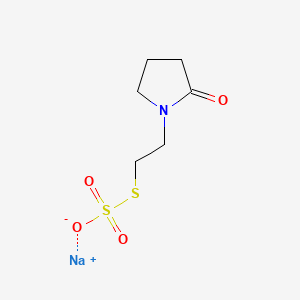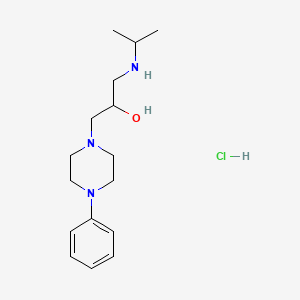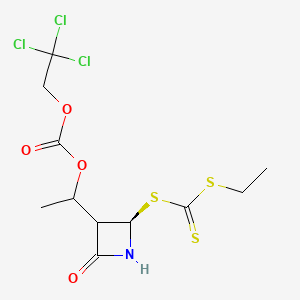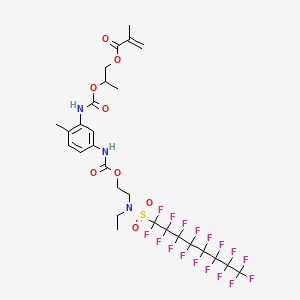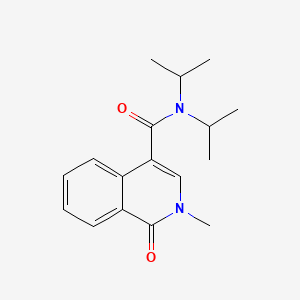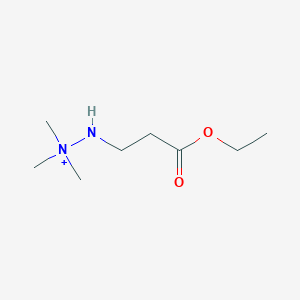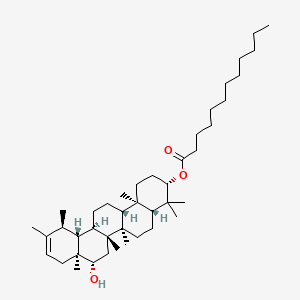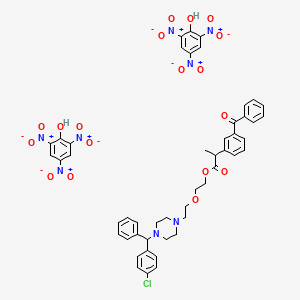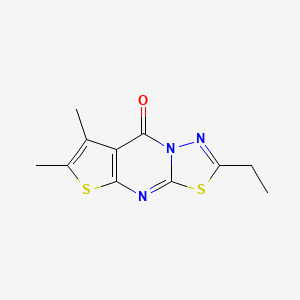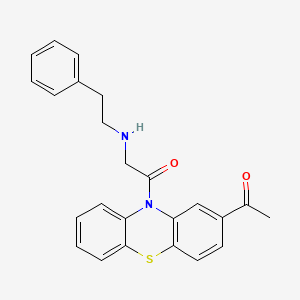
1,1'-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound characterized by its unique structure, which includes a butanediyl backbone and pyrrolidinedione rings substituted with methylethoxyphenyl groups
Preparation Methods
The synthesis of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butanediyl backbone: This can be achieved through the reaction of 1,4-dibromobutane with a suitable nucleophile.
Introduction of pyrrolidinedione rings: This step involves the cyclization of intermediates to form the pyrrolidinedione rings.
Substitution with methylethoxyphenyl groups:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) include:
1,1’-(1,4-Butanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): This compound has a similar structure but lacks the methylethoxy groups.
1,1’-(1,4-Butanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): This compound features ethoxy groups instead of methylethoxy groups.
Properties
CAS No. |
115906-26-8 |
|---|---|
Molecular Formula |
C30H36N2O6 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]butyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H36N2O6/c1-19(2)37-23-11-7-21(8-12-23)25-17-27(33)31(29(25)35)15-5-6-16-32-28(34)18-26(30(32)36)22-9-13-24(14-10-22)38-20(3)4/h7-14,19-20,25-26H,5-6,15-18H2,1-4H3 |
InChI Key |
YZCCVWIPTCYSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


